molecular formula C9H12N2OS B15144468 Protionamide-d5 Sulfoxide

Protionamide-d5 Sulfoxide

Cat. No.: B15144468
M. Wt: 201.30 g/mol
InChI Key: IMKGWDRATOZYNY-ZBJDZAJPSA-N
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Description

Protionamide-d5 Sulfoxide is a deuterated form of protionamide sulfoxide, which is a metabolite of protionamide. Protionamide is a drug used in the treatment of tuberculosis and leprosy. The deuterated form, this compound, is often used in scientific research to study the metabolism and pharmacokinetics of protionamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

Protionamide-d5 Sulfoxide can be synthesized through a thiol-free one-pot method. This method involves the use of benzyl bromides as starting materials in the presence of potassium thioacetate and Oxone®. These chemicals are low-cost and readily accessible, making the process efficient and sustainable .

Industrial Production Methods

The industrial production of this compound involves the use of stable isotope labeling techniques. This method allows for the incorporation of deuterium atoms into the protionamide molecule, resulting in the formation of this compound. The process is carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Protionamide-d5 Sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as Oxone® are used to convert protionamide to its sulfoxide form.

    Reduction: Reducing agents like sodium borohydride can be used to reduce this compound back to protionamide.

    Substitution: Various nucleophiles can be used to substitute the sulfoxide group, leading to the formation of different derivatives.

Major Products Formed

The major products formed from these reactions include protionamide, protionamide sulfone, and various substituted derivatives. These products are valuable for further research and development in medicinal chemistry .

Scientific Research Applications

Protionamide-d5 Sulfoxide has several scientific research applications:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of protionamide and its metabolites.

    Biology: Employed in metabolic studies to understand the biotransformation of protionamide in biological systems.

    Medicine: Investigated for its potential use in the treatment of multi-drug resistant tuberculosis and leprosy.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting infectious diseases

Mechanism of Action

Protionamide-d5 Sulfoxide exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria. The molecular targets and pathways involved in this mechanism are crucial for understanding the compound’s therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Protionamide: The parent compound used in the treatment of tuberculosis and leprosy.

    Ethionamide: Another thioamide derivative with similar applications in treating tuberculosis.

    Isoniazid: A first-line antitubercular drug with a different mechanism of action.

Uniqueness

Protionamide-d5 Sulfoxide is unique due to its deuterated nature, which allows for more precise studies of its metabolism and pharmacokinetics. This characteristic makes it a valuable tool in scientific research, particularly in understanding the behavior of protionamide in biological systems .

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

201.30 g/mol

IUPAC Name

[2-(2,2,3,3,3-pentadeuteriopropyl)pyridin-4-yl]-sulfinylmethanamine

InChI

InChI=1S/C9H12N2OS/c1-2-3-8-6-7(4-5-11-8)9(10)13-12/h4-6H,2-3,10H2,1H3/i1D3,2D2

InChI Key

IMKGWDRATOZYNY-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CC1=NC=CC(=C1)C(=S=O)N

Canonical SMILES

CCCC1=NC=CC(=C1)C(=S=O)N

Origin of Product

United States

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